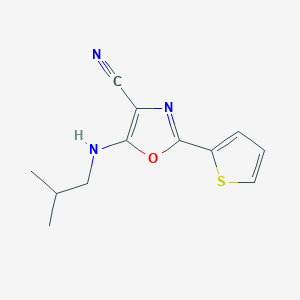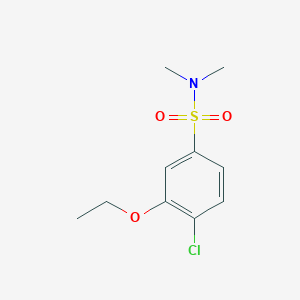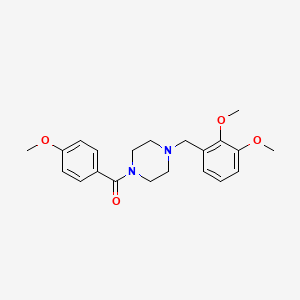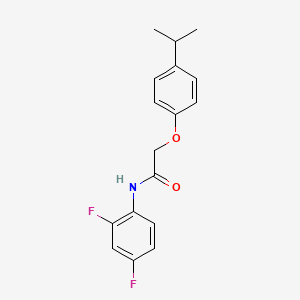
N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MPGS, is a chemical compound that has gained significant attention in scientific research. MPGS is a glycine derivative that has been synthesized and studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it is believed to act on the glycine receptor, which is a type of ionotropic receptor that is involved in the regulation of neuronal excitability. N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to enhance the activity of the glycine receptor, leading to an increase in inhibitory neurotransmission. This may explain its anti-inflammatory, antinociceptive, and anticonvulsant properties.
Biochemical and Physiological Effects:
N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain. N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in inflammation. In addition, N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce pain sensitivity and seizure activity in animal models.
実験室実験の利点と制限
One of the advantages of using N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for the glycine receptor. This allows researchers to study the role of the glycine receptor in various physiological processes. However, one of the limitations of using N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its complex synthesis method, which may limit its availability and increase the cost of experiments.
将来の方向性
There are several future directions for the study of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide analogs that may have improved pharmacological properties. Another area of research is the study of the role of the glycine receptor in various disease states, such as Alzheimer's disease and Parkinson's disease. In addition, the potential use of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide as a therapeutic agent for these diseases should be explored.
Conclusion:
In conclusion, N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in scientific research. It has been found to have anti-inflammatory, antinociceptive, and anticonvulsant properties, and its mechanism of action involves the enhancement of the glycine receptor. N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments, and there are several future directions for its study. The study of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide may lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 2-methoxyaniline with chlorosulfonyl isocyanate, followed by the reaction with glycine. The final product is obtained after purification and recrystallization. The synthesis of N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex process that requires careful handling of the reagents and precise reaction conditions.
科学的研究の応用
N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antinociceptive, and anticonvulsant properties. N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in inflammation. N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce pain sensitivity and seizure activity in animal models.
特性
IUPAC Name |
2-(benzenesulfonamido)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-10-6-5-9-13(14)17-15(18)11-16-22(19,20)12-7-3-2-4-8-12/h2-10,16H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHMRCLXCKMREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)


![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)




![1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B5798541.png)
![2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile](/img/structure/B5798545.png)
![1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5798546.png)


